molecular formula C8H7F3N2O B078555 [3-(Trifluoromethyl)phenyl]urea CAS No. 13114-87-9

[3-(Trifluoromethyl)phenyl]urea

Cat. No.: B078555
CAS No.: 13114-87-9
M. Wt: 204.15 g/mol
InChI Key: FQEIBEOBXKJAMZ-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)phenyl]urea: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)phenyl]urea typically involves the reaction of 3-(trifluoromethyl)aniline with an isocyanate derivative. One common method includes the use of 3-(trifluoromethyl)aniline and dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: [3-(Trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: [3-(Trifluoromethyl)phenyl]urea is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity .

Biology and Medicine: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and receptor modulators. These compounds have shown promise in the development of new drugs for various diseases .

Industry: The compound is used in the production of herbicides and pesticides due to its ability to inhibit specific plant growth pathways. It is also employed in the manufacture of specialty chemicals and materials .

Comparison with Similar Compounds

  • 1-Phenethyl-3-(3-(trifluoromethyl)phenyl)urea
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • 1,1-Dimethyl-3-[3-(trifluoromethyl)phenyl]urea

Uniqueness: [3-(Trifluoromethyl)phenyl]urea is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, lipophilicity, and binding affinity, making it a valuable compound in various applications .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEIBEOBXKJAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065355
Record name [3-(Trifluoromethyl)phenyl]urea
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Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13114-87-9
Record name (3-Trifluoromethylphenyl)urea
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Record name (3-Trifluoromethylphenyl)urea
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Record name 13114-87-9
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Record name Urea, N-[3-(trifluoromethyl)phenyl]-
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Record name [3-(Trifluoromethyl)phenyl]urea
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Record name [3-(trifluoromethyl)phenyl]urea
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Record name (3-TRIFLUOROMETHYLPHENYL)UREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of [3-(trifluoromethyl)phenyl]urea derivatives discussed in the provided research?

A1: The primary application discussed is their use as herbicides, specifically focusing on fluometuron {N,N-dimethyl-N′-[3-(trifluoromethyl)phenyl]urea}. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does fluometuron exert its herbicidal effect?

A2: Fluometuron acts as a Photosystem II electron transport inhibitor. [, ] It disrupts the photosynthetic process in plants, ultimately leading to their death.

Q3: What factors influence the efficacy of fluometuron in controlling weeds?

A3: Several factors play a role, including: * Weed species: Fluometuron exhibits varying levels of control across different weed species. [, , , , , , , , , , , , , ] * Weed growth stage: Early application when weeds are small generally enhances control. [, , , , , ] * Herbicide rate: Higher application rates often improve weed control. [, , , , , , , , , , , ] * Application method: Broadcast and banded applications have been studied, with efficacy influenced by factors like cultivation practices. [, , , , , , , ] * Environmental factors: Rainfall patterns significantly influence fluometuron's persistence and potential for leaching, impacting its long-term effectiveness. [, , , , , , , , , , , , , ] * Soil properties: Soil organic carbon content and tillage practices impact fluometuron's sorption and degradation rates, affecting its availability and persistence. [, , , , , , , , ]

Q4: Does fluometuron pose a risk of carryover to subsequent crops in a rotation?

A4: Yes, fluometuron can persist in soil and potentially injure sensitive crops planted after cotton. The risk varies depending on factors like soil type, application rate, and environmental conditions. [, , ]

Q5: What strategies can mitigate the risk of fluometuron carryover?

A5: Strategies include:* Crop rotation: Selecting tolerant crops like grain sorghum or corn following cotton. []* Application timing and rate: Adhering to recommended guidelines for fluometuron application. [, ]* Tillage practices: Conventional tillage can enhance fluometuron degradation compared to no-till systems. [, , ]

Q6: Beyond herbicides, have this compound derivatives shown potential in other applications?

A6: Yes, research indicates potential in drug discovery, particularly as kinase inhibitors for diseases like cancer and psoriasis. [, , , ]

Q7: Which specific kinases are targeted by these derivatives?

A7: Studies highlight activity against FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2). [, , , ]

Q8: What structural modifications have been explored to improve the potency and selectivity of these kinase inhibitors?

A8: Research explores modifications to the this compound scaffold, including:* Introduction of urea or guanidine moieties to enhance metabolic stability and solubility. []* Variations in the substituents attached to the phenyl rings, impacting interactions with the target kinases. [, , , ]

Q9: How is fluometuron typically extracted from soil and environmental samples for analysis?

A9: Methanol extraction is a common method for recovering fluometuron from soil samples. [, ]

Q10: What analytical techniques are employed to detect and quantify fluometuron?

A10: Methods include:* High-performance liquid chromatography (HPLC) coupled with ultraviolet spectroscopy (UV) or fluorescence detection. [, ]* Gas chromatography-mass spectrometry (GC/MS) for identifying degradation products. []

Q11: Does fluometuron degrade in the environment? What are the implications?

A11: Yes, fluometuron undergoes degradation in soil, influenced by factors like microbial activity and tillage practices. [, , , , ] Degradation products like desmethylfluometuron (DMF) can form and contribute to its environmental fate. []

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